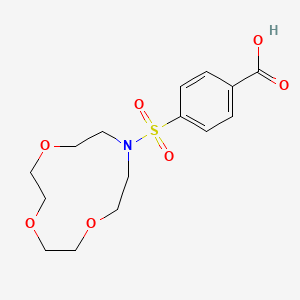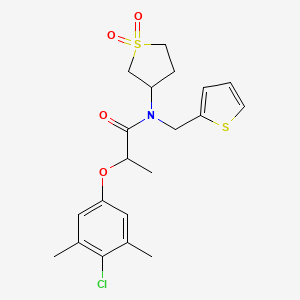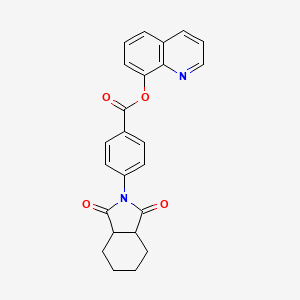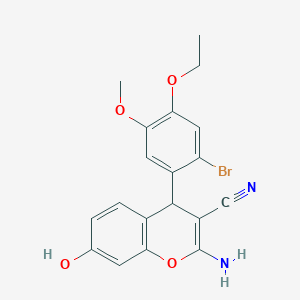![molecular formula C18H27N3O B11588941 8-ethyl-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11588941.png)
8-ethyl-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ETHYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex heterocyclic compound It features a pyrano[3,4-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Preparation Methods
The synthesis of 8-ETHYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives with different properties.
Scientific Research Applications
8-ETHYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Its derivatives may exhibit antiviral, anticancer, and antimicrobial activities, making it a candidate for further biological evaluation.
Materials Science: The compound’s unique structure can be utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include other pyrano[3,4-c]pyridine derivatives, such as those with different substituents on the pyridine or pyran rings. Compared to these, 8-ETHYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE may exhibit unique properties due to its specific substituents, which can influence its reactivity and biological activity. Other similar compounds include pyrrolopyrazine derivatives, which also feature fused ring systems and exhibit a range of biological activities .
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
8-ethyl-3,3-dimethyl-6-(pentylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H27N3O/c1-5-7-8-9-20-17-14(11-19)13-10-18(3,4)22-12-15(13)16(6-2)21-17/h5-10,12H2,1-4H3,(H,20,21) |
InChI Key |
VWKFMIWOBMLSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11588858.png)


![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588883.png)
![ethyl 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11588890.png)
![[2-(3,4-dimethoxyphenyl)quinolin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B11588897.png)
![1-[3-(ethylsulfanyl)-6-(3-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11588899.png)
![2-[(4E)-4-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11588903.png)
![Acridin-9-yl-(5-ethyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B11588907.png)
![(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11588915.png)


![2-methoxyethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588928.png)
![methyl 2-{1-[4-(hexyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588939.png)
